molecular formula C13H13NO6S B176455 N-Bsmoc-L-alanine CAS No. 197245-15-1

N-Bsmoc-L-alanine

Cat. No.: B176455
CAS No.: 197245-15-1
M. Wt: 311.31 g/mol
InChI Key: IUXPMHYMBNZBSO-QMMMGPOBSA-N
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Description

N-Bsmoc-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by the Bsmoc (benzenesulfonylmethoxycarbonyl) group. This compound is primarily used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bsmoc-L-alanine can be synthesized through the reaction of L-alanine with benzenesulfonylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of more efficient solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Bsmoc-L-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

N-Bsmoc-L-alanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Bsmoc-L-alanine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Bsmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-alanine: Another protected form of L-alanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.

    N-Boc-L-alanine: Here, the amino group is protected by the tert-butyloxycarbonyl (Boc) group.

Uniqueness

N-Bsmoc-L-alanine is unique due to the specific properties of the Bsmoc group, which offers different reactivity and stability compared to Fmoc and Boc groups. The choice of protecting group depends on the specific requirements of the synthesis process, such as the desired reaction conditions and the stability of the intermediate compounds .

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-8(12(15)16)14-13(17)20-7-10-6-9-4-2-3-5-11(9)21(10,18)19/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXPMHYMBNZBSO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428826
Record name N-Bsmoc-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-15-1
Record name N-Bsmoc-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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